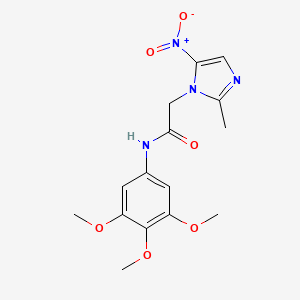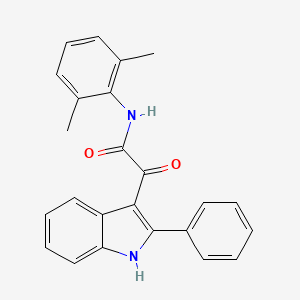![molecular formula C14H12F3N3O3S B11494129 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11494129.png)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are crucial components of nucleic acids, and their derivatives have been extensively studied for their biological activities
Preparation Methods
The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with various amines to yield the corresponding acetamides . The reaction conditions typically involve heating in ethanol or DMF (dimethylformamide) with bases like sodium ethoxide or triethylamine .
Chemical Reactions Analysis
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can react with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Alkylation Reactions: The compound can be alkylated at the sulfur atom to form various S-alkyl derivatives.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form thiazolopyrimidines.
Scientific Research Applications
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives, including this compound, have shown potential as anticancer, antitubercular, and anti-HIV agents.
Materials Science: The compound can be used in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Biological Research: The compound’s ability to interact with nucleic acids makes it a valuable tool in studying DNA and RNA interactions.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with biological macromolecules. The compound can form hydrogen bonds with nucleic acids, affecting their structure and function . This interaction can lead to the inhibition of nucleic acid synthesis, which is a common mechanism for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include other pyrimidine derivatives such as:
6-methyl-2-thiouracil: Used as a starting material for the synthesis of various S-alkyl derivatives with biological activities.
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed by the reaction of the compound with hydrazine hydrate.
2-anilinopyrimidine: Formed by the reaction of the compound with aniline.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C14H12F3N3O3S |
|---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12F3N3O3S/c1-8-6-11(21)20-13(18-8)24-7-12(22)19-9-2-4-10(5-3-9)23-14(15,16)17/h2-6H,7H2,1H3,(H,19,22)(H,18,20,21) |
InChI Key |
ONQRQTNLAPFLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-1-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494050.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11494051.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11494053.png)
![8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494056.png)

![Ethyl 4-(3-[2-(2-fluorophenyl)ethyl]-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11494066.png)


![2'-amino-1'-(3-chloro-4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494098.png)
![methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11494105.png)


![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}butanamide](/img/structure/B11494120.png)
![Methyl 4-[(4-fluorophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11494123.png)
